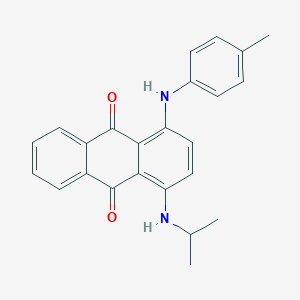
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of both 1-methylethylamino and 4-methylphenylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione typically involves the following steps:
Nitration of Anthraquinone: Anthraquinone is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Alkylation and Arylation: The resulting aminoanthraquinone is subjected to alkylation with isopropylamine and arylation with 4-methylaniline under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and reduction processes, followed by continuous flow alkylation and arylation reactions. These processes are optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
Applications De Recherche Scientifique
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-((4-methylphenyl)amino)anthraquinone
- 1-((1-Methylethyl)amino)-4-aminoanthraquinone
- 1,4-Diaminoanthraquinone
Uniqueness
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione is unique due to the presence of both 1-methylethylamino and 4-methylphenylamino groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
10572-60-8 |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-14(2)25-19-12-13-20(26-16-10-8-15(3)9-11-16)22-21(19)23(27)17-6-4-5-7-18(17)24(22)28/h4-14,25-26H,1-3H3 |
Clé InChI |
NCZARQFBEZFMSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
Key on ui other cas no. |
10572-60-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















